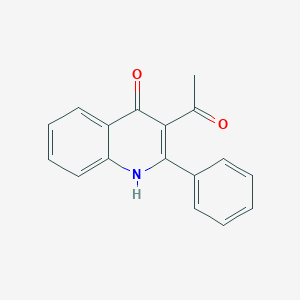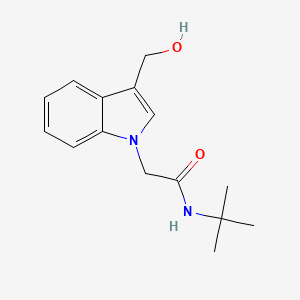![molecular formula C13H13N3OS B11854387 Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]- CAS No. 61381-34-8](/img/structure/B11854387.png)
Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the imidazoquinazoline family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology. The unique structure of 3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form an intermediate, which then undergoes cyclization with a suitable reagent to yield the imidazoquinazoline core.
Industrial Production Methods
Industrial production of 3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazoquinazoline core can be reduced under hydrogenation conditions to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazoquinazolines.
Substitution: Various substituted imidazoquinazolines depending on the nucleophile used.
Scientific Research Applications
3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. For instance, as a dual inhibitor of PI3K and HDAC, it can modulate signaling pathways involved in cell proliferation and survival. The compound binds to the active sites of these enzymes, inhibiting their activity and leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their broad range of biological activities, including anticancer, antifungal, and antiviral properties.
Imidazo[1,2-a]pyrazines: Versatile scaffolds in drug development with applications in treating various diseases.
Imidazo[1,2-a]pyrimidines: Widely studied for their medicinal chemistry applications, particularly as enzyme inhibitors.
Uniqueness
3-(2-(methylthio)ethyl)imidazo[1,2-c]quinazolin-2(3H)-one stands out due to its dual inhibitory activity against PI3K and HDAC, making it a promising candidate for anticancer therapy. Its unique structure allows for specific interactions with these enzymes, providing a distinct mechanism of action compared to other similar compounds .
Properties
CAS No. |
61381-34-8 |
|---|---|
Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
3-(2-methylsulfanylethyl)-3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C13H13N3OS/c1-18-7-6-11-13(17)15-12-9-4-2-3-5-10(9)14-8-16(11)12/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
APEOGQLYDMGDMN-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C(=O)N=C2N1C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)
![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)








![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)
